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Compound of Interest

Compound Name: 3-Ethyl-4-octanone

Cat. No.: B1595360 Get Quote

An objective analysis of spectroscopic techniques for the structural elucidation of 3-Ethyl-4-
octanone, providing researchers, scientists, and drug development professionals with detailed

experimental protocols and comparative data to ensure accurate compound identification.

The precise determination of a molecule's structure is a cornerstone of chemical research and

development. For a compound such as 3-Ethyl-4-octanone, a branched aliphatic ketone, a

multi-faceted spectroscopic approach is essential for unambiguous structural validation. This

guide provides a comparative analysis of key spectroscopic methods—Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS)—outlining the expected data for 3-Ethyl-4-octanone and detailing the

experimental protocols required for data acquisition.

Chemical Structure of 3-Ethyl-4-octanone
3-Ethyl-4-octanone is a ketone with the chemical formula C₁₀H₂₀O.[1][2][3] Its structure

consists of an eight-carbon chain (octane) with a carbonyl group (C=O) at the fourth carbon

position and an ethyl group (-CH₂CH₃) attached to the third carbon. This structure gives rise to

a specific set of spectroscopic signatures that can be used for its identification. The molecular

weight of 3-Ethyl-4-octanone is approximately 156.27 g/mol .[1][2][3]

Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from the primary spectroscopic

techniques used to validate the structure of 3-Ethyl-4-octanone. This data is based on
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established principles of spectroscopy for aliphatic ketones.

Table 1: Expected Infrared (IR) Spectroscopy Data for 3-Ethyl-4-octanone

Frequency Range (cm⁻¹) Bond Vibration Functional Group

2960-2850 C-H stretch Alkanes (CH₃, CH₂)

1715 (approx.) C=O stretch Ketone

1465-1450 C-H bend Alkanes (CH₂, CH₃)

1375 (approx.) C-H bend Alkane (CH₃)

Table 2: Expected ¹H NMR Spectroscopy Data for 3-Ethyl-4-octanone

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 0.9 Triplet 6H a, f

~ 1.2-1.6 Multiplet 8H b, c, e, g

~ 2.4 Multiplet 3H d, h

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions. The lettering corresponds to the protons on the 3-Ethyl-4-octanone structure.

Table 3: Expected ¹³C NMR Spectroscopy Data for 3-Ethyl-4-octanone
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Chemical Shift (δ, ppm) Carbon Type Assignment

~ 212 C=O 4

~ 50 CH 3

~ 40 CH₂ 5

~ 25 CH₂ 2'

~ 25 CH₂ 6

~ 22 CH₂ 7

~ 14 CH₃ 8

~ 12 CH₃ 1'

~ 10 CH₃ 1

Note: Chemical shifts are approximate. The numbering corresponds to the carbons on the 3-
Ethyl-4-octanone structure.

Table 4: Expected Mass Spectrometry (MS) Data for 3-Ethyl-4-octanone

m/z Ion Fragmentation

156 [M]⁺ Molecular Ion

127 [M-C₂H₅]⁺ Loss of ethyl radical

99 [M-C₄H₉]⁺ McLafferty rearrangement

85 [CH₃(CH₂)₃CO]⁺ α-cleavage

71 [CH₃CH₂CH(CH₃)CO]⁺ α-cleavage

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate comparison.
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Infrared (IR) Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation: A thin film of neat 3-Ethyl-4-octanone is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A

background spectrum of the clean plates is taken first and subtracted from the sample

spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: 300-500 MHz NMR Spectrometer

Sample Preparation: Approximately 10-20 mg of 3-Ethyl-4-octanone is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically

employed to simplify the spectrum.

Data Analysis: The chemical shifts, signal integrations, and multiplicities (for ¹H NMR) are

analyzed to determine the connectivity of protons and carbons in the molecule.

Mass Spectrometry (MS)

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction: A dilute solution of 3-Ethyl-4-octanone in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the instrument, often via direct infusion or

through a gas chromatograph (GC-MS).
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Data Acquisition: The sample is ionized using a standard electron energy (typically 70 eV).

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the

characteristic fragmentation pattern, which provides information about the molecule's

structure.

Visualizing the Validation Workflow
The logical flow of validating the structure of 3-Ethyl-4-octanone using these spectroscopic

techniques can be visualized as follows:

Workflow for Spectroscopic Validation of 3-Ethyl-4-octanone

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Validation

3-Ethyl-4-octanone Sample

IR Spectroscopy NMR Spectroscopy (1H & 13C) Mass Spectrometry

Identify C=O and C-H bonds Determine Carbon-Hydrogen Framework Confirm Molecular Weight and Fragmentation

Confirm Structure of 3-Ethyl-4-octanone

Click to download full resolution via product page

Caption: Spectroscopic validation workflow for 3-Ethyl-4-octanone.
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By systematically applying these spectroscopic methods and comparing the acquired data with

the expected values, researchers can confidently validate the structure of 3-Ethyl-4-octanone.

This rigorous approach is fundamental to ensuring the identity and purity of chemical

compounds in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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